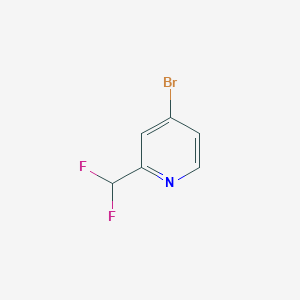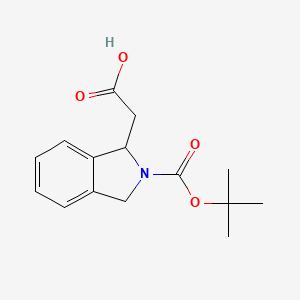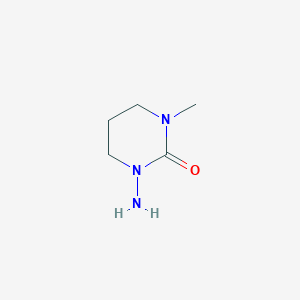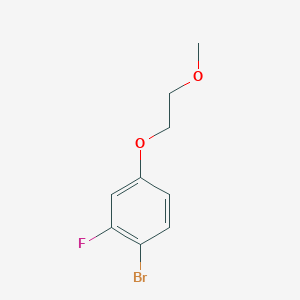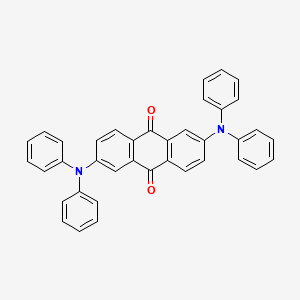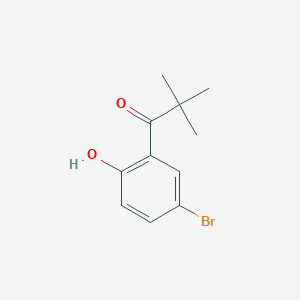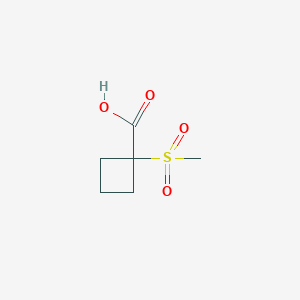![molecular formula C13H14N2O2 B1375168 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide CAS No. 1394042-29-5](/img/structure/B1375168.png)
2-[(4-Aminonaphthalen-1-yl)oxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide is represented by the formula C13H14N2O2. Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide include a molecular weight of 230.26 g/mol. More detailed properties such as solubility and storage conditions can be obtained from suppliers .Scientific Research Applications
Synthesis and Characterization
- 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide and its derivatives are synthesized for various research purposes. For instance, a derivative, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was prepared and fully characterized using spectral data (Manolov, Ivanov, & Bojilov, 2021).
Potential Antibacterial and Antifungal Agents
- Various derivatives of 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide have been investigated for their potential as antibacterial and antifungal agents. Studies indicate significant antimicrobial activities in certain derivatives (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Crystal Structure Analysis
- The crystal structure of derivatives of 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide has been studied, contributing valuable information to the field of chemical crystallography (Wang & He, 2011).
Antinociceptive and Anti-inflammatory Properties
- Research on derivatives of this compound has explored their potential as antinociceptive and anti-inflammatory agents, with some showing promising results without inducing gastric lesions (Doğruer, Kupeli, Yeşilada, & Şahin, 2004).
Exploring Anticancer and Catalytic Activities
- Derivatives of 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide have been used to prepare complexes for exploring anticancer properties and catalytic activities in bio-material applications (Ta, Ghosh, Ghosh, Brandão, Félix, Hira, Manna, & Das, 2019).
Mass Spectral Analysis
- The mass spectral behavior of 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide derivatives, focusing on the cleavage of substituents and the elimination of radicals, contributes to a deeper understanding of their chemical properties (Mallen, Cort, & Cockerill, 1979).
Designing Non-ulcerogenic Anti-inflammatory Agents
- Research has been conducted on the design of non-ulcerogenic anti-inflammatory and analgesic agents derived from 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide, offering new avenues for therapeutic development (Berk, Erol, Kupeli, & Yeşilada, 2009).
Safety and Hazards
properties
IUPAC Name |
2-(4-aminonaphthalen-1-yl)oxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8(13(15)16)17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-8H,14H2,1H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLXQLDASRNXIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C2=CC=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)

